![molecular formula C10H14ClO4P B14269663 (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride CAS No. 138614-38-7](/img/structure/B14269663.png)
(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride is an organophosphorus compound with a unique structure that includes a phenyl ring substituted with carboxymethyl and bis(hydroxymethyl) groups, along with a phosphonium chloride moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride typically involves the reaction of a phenylphosphine derivative with formaldehyde and a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and distillation.
化学反应分析
Types of Reactions: (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium chloride to phosphine derivatives.
Substitution: The phenyl ring and phosphonium chloride moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenylphosphine compounds.
科学研究应用
(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.
相似化合物的比较
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Phosphonium Salts: Compounds with similar phosphonium chloride moieties but different substituents.
Phosphine Oxides: Oxidized derivatives of phosphines with similar structural features.
Uniqueness: (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
属性
CAS 编号 |
138614-38-7 |
|---|---|
分子式 |
C10H14ClO4P |
分子量 |
264.64 g/mol |
IUPAC 名称 |
carboxymethyl-bis(hydroxymethyl)-phenylphosphanium;chloride |
InChI |
InChI=1S/C10H13O4P.ClH/c11-7-15(8-12,6-10(13)14)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H |
InChI 键 |
GMCKWQVXEROANZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC(=O)O)(CO)CO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
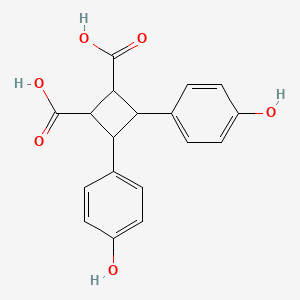
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

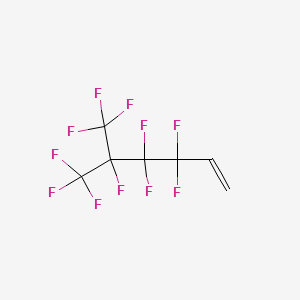
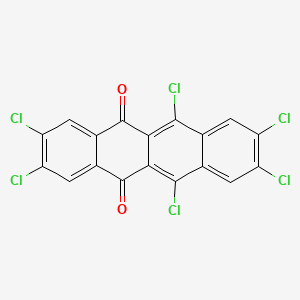
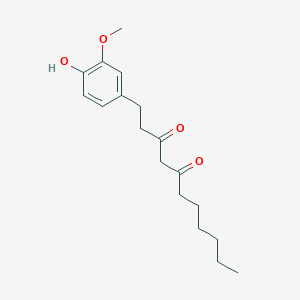
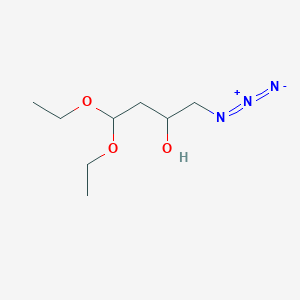
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
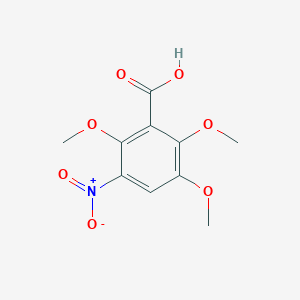
oxophosphanium](/img/structure/B14269673.png)
![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
